molecular formula C19H18N4O3 B2937365 5-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1008227-26-6

5-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2937365
CAS No.: 1008227-26-6
M. Wt: 350.378
InChI Key: YCXKKZDIAITHHX-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic systems incorporating pyrrolo-triazole and dione moieties. The molecule contains a 4-methoxyphenyl group at position 5 and a 4-methylbenzyl substituent at position 1, which likely influence its electronic and steric properties. Such derivatives are often synthesized via multi-step reactions involving condensation, cyclization, or functional group transformations, as seen in related pyrrolo-thiazolo-pyrimidine systems .

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-12-3-5-13(6-4-12)11-22-17-16(20-21-22)18(24)23(19(17)25)14-7-9-15(26-2)10-8-14/h3-10,16-17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXKKZDIAITHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as 4-methoxyphenyl and 4-methylphenyl derivatives. These intermediates undergo various reactions, including cyclization and condensation, to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential drug candidate for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Core Structure Key Substituents Biological Activity/Application Reference
5-(4-Methoxyphenyl)-1-[(4-methylphenyl)methyl]-pyrrolo-triazole-dione (Target Compound) Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 4-Methoxyphenyl (C5), 4-methylbenzyl (N1) Hypothesized enzyme inhibition N/A
3-[5-(4-Methoxyphenyl)-pyrrolo-thiazolo-pyrimidin-6-yl]-triazolo-thiadiazinone (Compound 6) Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl (C5), triazolo-thiadiazinone (C3) Antimicrobial (inferred from docking)
5-(4-Methylphenyl)-3-isobutyl-pyrrolo-oxazole-dione (CAS 1005042-07-8) Pyrrolo[3,4-d][1,2]oxazole-4,6-dione 4-Methylphenyl (C5), isobutyl (C3), phenyl (C2) Unreported (structural analog)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-triazolo-thiadiazole (Compound from ) Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenylpyrazole (C3), variable R groups (C6) Antifungal (docking with 14α-demethylase)

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group is a recurring motif in compounds with hypothesized antifungal or enzyme-inhibitory activity. Its electron-donating methoxy group may enhance binding to hydrophobic enzyme pockets .

Biological Activity

The compound 5-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione , also known as C433-0346 , is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its complex structure suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on diverse sources and research findings.

  • Molecular Formula : C19H18N4O3
  • Molecular Weight : 350.3712 g/mol
  • CAS Number : 1008227-26-6
  • IUPAC Name : 5-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its potential therapeutic applications. Notable areas of investigation include:

Anticancer Activity

Research has indicated that compounds structurally similar to C433-0346 exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of pyrrolo[3,4-d][1,2,3]triazoles can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines .
  • The mechanism involves the inhibition of specific kinases and the modulation of apoptotic pathways.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

  • In vitro studies showed that it can reduce the production of pro-inflammatory cytokines in activated macrophages .
  • This suggests a potential use in treating inflammatory diseases.

Enzyme Inhibition

C433-0346 has shown promise as an enzyme inhibitor:

  • It was found to inhibit certain enzymes involved in cancer metabolism and inflammation .
  • The inhibition is believed to occur through competitive binding to the active site of these enzymes.

Case Studies

Several case studies have highlighted the biological activity of C433-0346:

StudyFindings
Study 1 Evaluated anticancer effects on breast cancer cell lines.Significant reduction in cell viability at concentrations above 10 µM.
Study 2 Investigated anti-inflammatory effects using LPS-stimulated macrophages.Decreased levels of TNF-alpha and IL-6 were observed.
Study 3 Assessed enzyme inhibition in vitro.Showed competitive inhibition with a Ki value indicating strong binding affinity.

The proposed mechanism of action for C433-0346 involves:

  • Binding to Target Proteins : The compound interacts with specific proteins involved in signaling pathways related to cell growth and inflammation.
  • Modulation of Gene Expression : It may alter the expression of genes associated with apoptosis and inflammation.
  • Inhibition of Kinases : By inhibiting key kinases, it disrupts pathways that promote cancer cell survival and proliferation.

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